molecular formula C10H12N2O5 B2966530 Ethyl 4-amino-3-methoxy-5-nitrobenzoate CAS No. 2248405-98-1

Ethyl 4-amino-3-methoxy-5-nitrobenzoate

Cat. No.: B2966530
CAS No.: 2248405-98-1
M. Wt: 240.215
InChI Key: XROCVQFGRJGEQU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O5 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-methoxy-5-nitrobenzoate typically involves a multi-step process starting from readily available starting materials. One common route includes the nitration of ethyl 3-methoxybenzoate to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the methoxy group with other functional groups, such as halides or amines.

Scientific Research Applications

Ethyl 4-amino-3-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other materials requiring specific functional groups.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-methoxy-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino, methoxy, and nitro groups allows for various interactions with molecular targets, potentially leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Ethyl 4-amino-3-methoxy-5-nitrobenzoate can be compared with other benzoate derivatives, such as:

    Ethyl 4-amino-3-methoxybenzoate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Ethyl 4-nitrobenzoate: Lacks the amino and methoxy groups, leading to different applications and properties.

    Ethyl 3-methoxy-5-nitrobenzoate:

The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.

Properties

IUPAC Name

ethyl 4-amino-3-methoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-17-10(13)6-4-7(12(14)15)9(11)8(5-6)16-2/h4-5H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROCVQFGRJGEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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